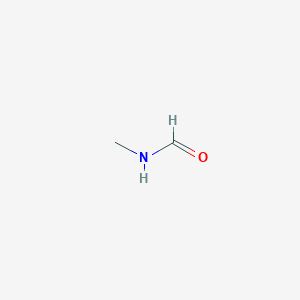

N-Methylformamide

説明

特性

IUPAC Name |

N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHHXGZTWNVVOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO | |

| Record name | N-METHYLFORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1087 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025608 | |

| Record name | N-Methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-methylformamide is a clear colorless liquid with a slight amine odor. (NTP, 1992), Colorless liquid; [ICSC] Pale yellow or colorless liquid; [Alfa Aesar MSDS], Liquid, COLOURLESS VISCOUS LIQUID. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methylformamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6251 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Methylformamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1087 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

356 to 365 °F at 760 mmHg (NTP, 1992), 180-185 °C, 182.5 °C | |

| Record name | N-METHYLFORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1087 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

208 °F (NTP, 1992), 98 °C, 98 °C c.c. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1087 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Very soluble in acetone, ethanol., Miscible in water, 1000 mg/mL at 25 °C, Solubility in water: good, Water miscible, Ethanol miscible, Ether immiscible | |

| Record name | N-METHYLFORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Methylformamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1087 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-METHYLFORMAMIDE | |

| Source | NCI Investigational Drugs | |

| URL | http://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Density |

1.011 at 66 °F (NTP, 1992) - Denser than water; will sink, 0.9961 g/cu cm @ 25 °C, Density (at 20 °C): 1.003 g/cm³ | |

| Record name | N-METHYLFORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1087 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 2.04 | |

| Record name | N-METHYLFORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1087 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.2 mmHg at 77 °F (NTP, 1992), 0.25 [mmHg], 0.253 mm Hg @ 25 °C | |

| Record name | N-METHYLFORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methylformamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6251 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

123-39-7, 863653-47-8, 87955-92-8 | |

| Record name | N-METHYLFORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methylformamide-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 87955-92-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPE4G7Y986 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Methylformamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1087 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-40 °F (NTP, 1992), -5.4 °C, -3.8 °C, -3 °C | |

| Record name | N-METHYLFORMAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-Methylformamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | N-METHYLFORMAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1087 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of N-Methylformamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylformamide (NMF), a secondary amide with the chemical formula HCONHCH₃, is a versatile organic compound with significant applications as a specialized solvent and a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its high polarity and excellent solvency for a wide range of organic and inorganic substances make it a valuable medium for various chemical transformations.[3] This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, detailing the reaction mechanisms, experimental protocols, and quantitative data associated with each method. The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of NMF's chemistry for its effective utilization and process optimization.

Introduction

This compound (NMF) is a colorless, nearly odorless liquid at room temperature.[1] Structurally, it is a derivative of formamide (B127407) with a methyl group replacing one of the amino hydrogens.[3] This substitution imparts specific physical and chemical properties, such as a high boiling point (198-199 °C) and miscibility with water and many organic solvents.[1][3] The industrial production and laboratory synthesis of NMF are primarily achieved through three main routes: the reaction of methylamine (B109427) with a formic acid derivative (such as methyl formate), the direct reaction of methylamine with formic acid, and the carbonylation of methylamine.[3][4][5] The choice of synthetic pathway often depends on factors such as scale, cost of starting materials, and desired purity. This guide will delve into the core aspects of these synthetic methods, providing detailed experimental procedures and a mechanistic understanding of the underlying chemical transformations.

Synthesis of this compound

The following sections outline the most common and industrially relevant methods for the synthesis of this compound.

Reaction of Methylamine with Methyl Formate (B1220265)

This is one of the most widely used methods for the preparation of NMF, involving the aminolysis of an ester.[1][6] The reaction is typically straightforward and produces methanol (B129727) as the primary byproduct, which can be removed by distillation to drive the reaction to completion.[3]

Reaction: CH₃NH₂ + HCOOCH₃ → HCONHCH₃ + CH₃OH

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of methyl formate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide (B1231860) ion (CH₃O⁻), which subsequently abstracts a proton from the positively charged nitrogen to yield this compound and methanol.

Protocol 1: Laboratory Scale Synthesis [7]

-

Materials:

-

Sodium metal (1.38 g, 60 mmol)

-

Anhydrous methanol (100 mL)

-

Methyl formate (3.7 mL, 60 mmol)

-

Methylammonium (B1206745) chloride (4.00 g, 59 mmol)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Celite

-

-

Procedure:

-

Dissolve sodium metal in anhydrous methanol under gentle reflux to prepare a solution of sodium methoxide.

-

Cool the solution in an ice bath.

-

Add methyl formate, followed by methylammonium chloride, to the cooled solution.

-

Stir the resulting solution overnight at room temperature.

-

Filter the suspension over Celite.

-

Carefully concentrate the filtrate in vacuo (30°C, 20 mmHg).

-

Take up the residue in dichloromethane and filter to remove precipitated salts.

-

Dry the filtrate with MgSO₄, filter again, and carefully evaporate the solvent in vacuo.

-

-

Yield: 3.49 g (99%) of this compound.[7]

Protocol 2: Industrial Continuous Process [8]

-

Process Overview: This method involves the catalytic dehydrogenation of methanol to produce methyl formate, which then reacts with anhydrous methylamine in a continuous process.

-

Step 1: Methyl Formate Synthesis

-

Methanol is vaporized, superheated, and passed through a dehydrogenation reactor.

-

Catalyst: Composite catalyst containing copper oxide, zinc oxide, and aluminum oxide.[8]

-

Reaction Conditions: Temperature: 150-350°C, Pressure: 0-0.2 MPa.[8]

-

The reaction product is cooled and purified by distillation to obtain methyl formate (purity ≥ 97%). Unconverted methanol is recycled.[8]

-

-

Step 2: this compound Synthesis

-

The purified methyl formate is fed into an amination reactor with anhydrous methylamine.

-

Reaction Conditions: Temperature: 20-60°C, Pressure: 0.1-0.6 MPa.[8]

-

Reactant Ratio: Methyl formate:Methylamine = 1.02-1.15:1.[8]

-

The product mixture is separated by distillation. Excess methyl formate and methylamine are recycled.

-

-

Purity: >99.5%.[8]

Reaction of Methylamine with Formic Acid

The direct reaction between methylamine and formic acid is another common route to NMF. This is an acid-base reaction followed by a dehydration step. To drive the equilibrium towards the product, the water formed during the reaction needs to be removed, often by azeotropic distillation.[3][9]

Reaction: CH₃NH₂ + HCOOH ⇌ HCONHCH₃ + H₂O

Reaction Mechanism: The reaction begins with an acid-base reaction between methylamine (a base) and formic acid to form methylammonium formate. Upon heating, the formate anion acts as a nucleophile, attacking the protonated amine. However, a more likely pathway involves the nucleophilic attack of the amine on the carbonyl carbon of formic acid to form a tetrahedral intermediate. This is followed by proton transfer and subsequent elimination of a water molecule to yield the amide.

-

Materials:

-

Amine (e.g., benzylamine (B48309) as a model, 1 g)

-

Aqueous 85% formic acid (1.0-1.2 equivalents)

-

-

Apparatus:

-

Round-bottom flask

-

Dean-Stark trap

-

Reflux condenser

-

-

Procedure:

-

Combine the amine, aqueous formic acid, and toluene in the round-bottom flask.

-

Heat the mixture to reflux using a Dean-Stark trap to azeotropically remove the water.

-

Continue refluxing for 4-9 hours, monitoring the reaction progress by TLC until the starting amine is consumed.

-

After the reaction is complete, evaporate the toluene to obtain the crude N-formyl compound.

-

-

Yield: Generally excellent yields are obtained with this method.[9]

Carbonylation of Methylamine

The direct carbonylation of methylamine is an industrially important method that utilizes carbon monoxide as the formylating agent. This process is typically carried out under high pressure and temperature in the presence of a catalyst.

Reaction: CH₃NH₂ + CO → HCONHCH₃

Reaction Mechanism: The mechanism of the base-catalyzed carbonylation of amines is believed to involve the activation of the amine by the base to form an amide anion. This anion then acts as a nucleophile, attacking the carbon monoxide molecule. The resulting intermediate is then protonated to yield the N-formamide.

-

Reactants:

-

A mixture of monomethylamine (69.62% by mass), methanol (29.87% by mass), and sodium methoxide (0.5% by mass) is supplied to the reactor at a rate of 87.05 kg/h .

-

Carbon monoxide (99.5% content) is supplied at a rate of 56.5 kg/h .

-

-

Reaction Conditions:

-

Temperature: 90°C

-

Pressure: 2.53 MPa

-

-

Product Stream:

-

A mixture containing 80.5% (by mass) of this compound is withdrawn at a rate of 140.75 kg per hour.

-

-

Yield: The yield of this compound is 113.4 kg per hour.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthetic methods discussed.

Table 1: Synthesis via Methylamine and Methyl Formate

| Parameter | Laboratory Scale[7] | Industrial Scale[8] |

| Reactants | Methylamine (from methylammonium chloride), Methyl formate | Anhydrous methylamine, Methyl formate |

| Catalyst/Reagent | Sodium methoxide | None specified for amination |

| Temperature | Room Temperature | 20-60°C |

| Pressure | Atmospheric | 0.1-0.6 MPa |

| Reaction Time | Overnight | Continuous |

| Yield | 99% | >99% selectivity |

| Purity | Not specified, purified by extraction and evaporation | >99.5% |

Table 2: Synthesis via Methylamine and Formic Acid

| Parameter | Laboratory Scale[9] |

| Reactants | Amine, 85% Formic Acid |

| Solvent | Toluene |

| Temperature | Reflux |

| Reaction Time | 4-9 hours |

| Key Feature | Azeotropic removal of water with Dean-Stark trap |

| Yield | Excellent |

Table 3: Synthesis via Carbonylation of Methylamine

| Parameter | Industrial Scale[4] |

| Reactants | Methylamine, Carbon Monoxide |

| Catalyst/Reagent | Sodium methoxide in methanol |

| Temperature | 90°C |

| Pressure | 2.53 MPa |

| Yield | High throughput (113.4 kg/h ) |

Spectroscopic Data

The identity and purity of synthesized this compound can be confirmed using standard spectroscopic techniques.

Table 4: Spectroscopic Data for this compound

| Technique | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |

| ¹H NMR (in CDCl₃)[2] | ~8.16, ~8.03 (rotamers) | -CHO (formyl proton) |

| ~7.4 | -NH (amide proton) | |

| ~2.94, ~2.82 (rotamers) | -CH₃ (methyl protons) | |

| ¹³C NMR (in CDCl₃)[1][10] | ~165, ~161.5 (rotamers) | C=O (carbonyl carbon) |

| ~27.3, ~24 (rotamers) | -CH₃ (methyl carbon) | |

| IR Spectroscopy [11] | ~3300 | N-H stretch |

| ~2950 | C-H stretch (methyl) | |

| ~1670 | C=O stretch (amide I band) |

Note on NMR Spectra: Due to restricted rotation around the C-N amide bond, this compound exists as a mixture of cis and trans rotamers at room temperature, leading to the observation of separate signals for each rotamer in the NMR spectra.[12]

Conclusion

The synthesis of this compound can be achieved through several efficient and scalable methods. The choice of a particular synthetic route depends on the desired scale of production, cost considerations, and available equipment. The reaction of methylamine with methyl formate is a common and high-yielding laboratory and industrial method. The direct reaction with formic acid offers a straightforward approach, particularly when coupled with azeotropic water removal. For large-scale industrial production, the catalytic carbonylation of methylamine presents a highly efficient process. A thorough understanding of the reaction mechanisms and experimental parameters detailed in this guide is crucial for the successful synthesis and application of this compound in research and development, particularly in the synthesis of pharmaceuticals and other fine chemicals.

References

- 1. This compound(123-39-7) 13C NMR spectrum [chemicalbook.com]

- 2. This compound(123-39-7) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation and Application of N-Methylformamide_Chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Structure of N-Methyl Formamide [glaserr.missouri.edu]

- 8. guidechem.com [guidechem.com]

- 9. scispace.com [scispace.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Formamide, N-methyl- [webbook.nist.gov]

- 12. m.youtube.com [m.youtube.com]

N-Methylformamide: A Comprehensive Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

N-Methylformamide (NMF) is a highly polar, organic compound with the chemical formula HCONHCH₃. It serves as a versatile solvent and reagent in various chemical and biological research applications, including organic synthesis, electrochemistry, and as an investigational anticancer agent. This technical guide provides an in-depth overview of the core physicochemical properties of NMF, detailed experimental protocols for their measurement, and insights into its mechanism of action in relevant biological pathways.

Core Physicochemical Properties

The utility of this compound in diverse research applications stems from its unique combination of physical and chemical characteristics. A summary of these key properties is presented below, with detailed data compiled from various sources.

General and Physical Properties

| Property | Value | References |

| Molecular Formula | C₂H₅NO | [1],[2] |

| Molecular Weight | 59.07 g/mol | [3],[4],[5],[6],[7],[2] |

| Appearance | Colorless to pale yellow liquid | [6],[1],[8],[9],[10] |

| Odor | Slight, amine-like | [11],[6],[8],[9] |

| Melting Point | -4 °C to -3 °C | [11],[12],[13],[3],[4],[5],[14],[7] |

| Boiling Point | 198-199 °C | [11],[3],[5],[7],[8] |

| Density | 1.011 g/mL at 25 °C | [11],[12],[3],[5],[7] |

| Refractive Index (n²⁰/D) | 1.432 | [11],[12],[3],[5],[7] |

Thermodynamic and Electrochemical Properties

| Property | Value | References |

| Flash Point | 111 °C (232 °F) | [12],[4],[5],[6] |

| Vapor Pressure | 20 Pa at 20 °C | [11] |

| Dielectric Constant | 171.0 | [11],[15] |

| Viscosity | ~2.4 mPa·s at 25 °C | [6] |

Solubility Profile

| Solvent | Solubility | References |

| Water | Miscible | [11],[12],[13],[5],[16],[17],[8] |

| Alcohols (Ethanol, Methanol) | Miscible/Soluble | [11],[13],[4],[5],[16],[6],[17],[8] |

| Acetone (B3395972) | Miscible/Soluble | [11],[4],[5],[6],[8] |

| Chloroform | Soluble | [11],[6] |

| Ethyl Acetate | Soluble | [11],[17] |

| Diethyl Ether | Insoluble/Immiscible | [11],[5],[17],[8] |

| Petroleum Ether | Insoluble | [11] |

Experimental Protocols

Accurate determination of physicochemical properties is paramount for the successful application of this compound in research. The following sections detail standard methodologies for measuring key properties.

Viscosity Determination using a Cannon-Fenske Viscometer

This protocol outlines the measurement of the kinematic viscosity of this compound, from which the dynamic viscosity can be calculated.

Materials:

-

Cannon-Fenske viscometer

-

Constant temperature water bath

-

Stopwatch

-

Pipette bulb or syringe

-

This compound sample

-

Acetone (for cleaning)

-

Distilled water (for cleaning)

Procedure:

-

Cleaning: Thoroughly clean the viscometer with distilled water, followed by a final rinse with acetone to ensure it is completely dry.[17]

-

Sample Loading: Load the this compound sample into the viscometer.[17]

-

Thermal Equilibration: Place the viscometer in the constant temperature water bath, ensuring it is held vertically. Allow at least 5 minutes for the sample to reach thermal equilibrium with the bath.[17]

-

Measurement: Using a pipette bulb, draw the liquid up into the upper reservoir.[17]

-

Efflux Time: Measure the time it takes for the liquid meniscus to pass between the two timing marks. This is the efflux time.[17]

-

Replicates: Repeat the measurement at least three times for each temperature to ensure accuracy.

-

Calculation: The kinematic viscosity (ν) is calculated using the viscometer constant (C) and the average efflux time (t): ν = C * t. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of NMF at that temperature: η = ν * ρ.

Surface Tension Measurement via the Du Noüy Ring Method

This method determines the static surface tension of this compound.

Materials:

-

Tensiometer with a platinum-iridium Du Noüy ring

-

Crystallization dish

-

This compound sample

-

Ethanol (for cleaning)

Procedure:

-

Cleaning: Carefully clean the platinum-iridium ring and the crystallization dish, removing any fat or residues, for example with ethanol.[18]

-

Sample Preparation: Place the this compound sample in the crystallization dish.

-

Measurement:

-

Calculation: The surface tension (γ) is calculated from the measured maximum force (F) and the perimeter of the ring.

Dielectric Constant Measurement

The dielectric constant of this compound can be determined by measuring the capacitance of a sample cell.

Materials:

-

Dielectric constant measurement apparatus (LC circuit-based)

-

Dielectric cell (two parallel metallic plates)

-

This compound sample

Procedure:

-

Calibration: Measure the capacitance of the empty dielectric cell (C₀).

-

Sample Filling: Fill the dielectric cell with the this compound sample.

-

Measurement: Measure the capacitance of the cell containing the sample (C).[7][14]

-

Calculation: The dielectric constant (εᵣ) is the ratio of the capacitance of the cell with the sample to the capacitance of the empty cell: εᵣ = C / C₀.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the preparation of an this compound sample for NMR analysis.

Materials:

-

Deuterated this compound (if the sample is the solvent) or a suitable deuterated solvent

-

Analyte

-

5 mm NMR tube and cap

-

Vortex mixer

-

Pipettes

-

Inert atmosphere (glovebox or Schlenk line) is recommended due to the hygroscopic nature of NMF.[11]

Procedure:

-

Analyte Preparation: Weigh an appropriate amount of the pure, dry analyte into a clean vial (typically 1-10 mg for ¹H NMR).[11]

-

Solvent Addition: Under an inert atmosphere, add the desired volume of deuterated this compound or other deuterated solvent (typically 0.5-0.7 mL for a standard 5 mm NMR tube).[11]

-

Dissolution: Vortex the vial to ensure the analyte is completely dissolved.[11]

-

Transfer: Transfer the solution to a clean, dry NMR tube.[11]

-

Capping: Securely cap the NMR tube.[11]

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field for optimal resolution.[12]

-

Acquire the NMR spectrum using appropriate parameters.[11]

-

Infrared (IR) Spectroscopy

This protocol outlines the preparation of a liquid this compound sample for IR analysis.

Materials:

-

FTIR spectrometer

-

Potassium bromide (KBr) discs or a solution cell

-

This compound sample

-

Pasteur pipette

Procedure (using KBr discs):

-

Sample Application: Place a small drop of this compound onto one KBr disc.

-

Film Formation: Place the second KBr disc on top of the first and gently press to create a thin liquid film between the discs.[20]

-

Analysis: Place the KBr disc assembly into the sample holder of the IR spectrometer and acquire the spectrum.

Biological Activity and Experimental Workflows

This compound has been investigated for its potential as an anticancer agent. Its mechanism of action is linked to the depletion of cellular glutathione (B108866) (GSH), a key antioxidant.[4][13][21]

Glutathione Depletion Signaling Pathway

NMF's anticancer effects are primarily attributed to its ability to deplete intracellular reduced glutathione (GSH). This depletion leads to cytostasis and can induce a more benign phenotype in cancer cells.[13] The addition of the GSH precursor L-cysteine can reverse these effects.[4]

NMF-induced glutathione depletion pathway in cancer cells.

Experimental Workflow: Solvothermal Synthesis of Metal-Organic Frameworks (MOFs)

This compound is an excellent solvent for the solvothermal synthesis of MOFs due to its high boiling point and ability to dissolve metal salts and organic linkers.[22]

Workflow for the solvothermal synthesis of MOF-5 using NMF.

Experimental Workflow: Quantitative NMR (qNMR) using NMF-d5 as an Internal Standard

Deuterated this compound (NMF-d5) can be used as an internal standard for quantitative NMR spectroscopy.[12]

Workflow for qNMR using NMF-d5 as an internal standard.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound-mediated enhancement of in vitro tumor cell chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calculation of the Dielectric Constant of a Fluid by a Cluster Expansion Method | Semantic Scholar [semanticscholar.org]

- 4. Reversal by L-cysteine of the growth inhibitory and glutathione-depleting effects of this compound and N,N-dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) Role of glutathione depletion in the mechanism of action of this compound and N,N-dimethylformamide in a cultured human colon carcinoma cell line. (1986) | Robert F. Cordeiro | 38 Citations [scispace.com]

- 6. repository.royalholloway.ac.uk [repository.royalholloway.ac.uk]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. clearsolutionsusa.com [clearsolutionsusa.com]

- 10. Formamide, N-methyl- [webbook.nist.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Role of glutathione depletion in the mechanism of action of this compound and N,N-dimethylformamide in a cultured human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. specialchem.com [specialchem.com]

- 15. This compound(123-39-7) 1H NMR [m.chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. pages.mtu.edu [pages.mtu.edu]

- 18. fys.kuleuven.be [fys.kuleuven.be]

- 19. BYK ebook for surface additives – BYK [byk.com]

- 20. youtube.com [youtube.com]

- 21. Hepatotoxicity of this compound in mice--I. Relationship to glutathione status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

N-Methylformamide: A Spectroscopic and Analytical Characterization Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic and analytical characterization of N-Methylformamide (NMF). NMF (CH₃NHCHO) is a vital organic compound, serving as a polar solvent, a reagent in organic synthesis, and a model for the peptide bond in biochemical studies. A thorough understanding of its spectroscopic properties is paramount for its application in research and development. This document details the key spectroscopic techniques used to analyze NMF, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS). Each section provides a summary of quantitative data in tabular format for easy comparison, detailed experimental protocols, and visualizations to illustrate key concepts and workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of NMF and studying its dynamic behavior, particularly the cis-trans isomerism around the amide bond.

Quantitative NMR Data

The chemical shifts of this compound are influenced by the solvent and the conformational equilibrium between the cis and trans isomers. The trans isomer is generally the major form.

Table 1: ¹H NMR Chemical Shifts (ppm) for this compound

| Solvent | Formyl Proton (CHO) | Methyl Protons (N-CH₃) | Amide Proton (NH) | Reference |

| CDCl₃ | ~8.0-8.2 (minor, cis)~7.9 (major, trans) | ~2.9 (minor, cis)~2.8 (major, trans) | ~6.5-7.5 (broad) | [1] |

| DMSO-d₆ | ~8.0 | ~2.6 | ~7.9 (broad) | [2] |

Table 2: ¹³C NMR Chemical Shifts (ppm) for this compound

| Solvent | Carbonyl Carbon (C=O) | Methyl Carbon (N-CH₃) | Reference |

| CDCl₃ | ~165 (minor, cis)~162 (major, trans) | ~31 (minor, cis)~26 (major, trans) | [2] |

| DMSO-d₆ | ~163 | ~26 | [2] |

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Analyte: Ensure the this compound sample is of high purity. If impurities are expected, purification by distillation may be necessary.

-

Solvent: Use a deuterated solvent appropriate for NMR spectroscopy (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of NMF in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.[3]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm) in organic solvents.[2]

-

Procedure:

-

Accurately weigh the NMF sample into a clean, dry vial.

-

Add the deuterated solvent and the internal standard.

-

Gently agitate the vial to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube.

-

2. Instrument Setup and Data Acquisition:

-

Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[2]

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is generally sufficient.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: Set a spectral width to cover the expected carbon chemical shifts (e.g., 0-200 ppm).

-

Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons.

Visualization of NMR Workflow

Caption: A generalized workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in NMF, particularly the carbonyl (C=O) and N-H bonds.

Quantitative IR Data

The vibrational frequencies of NMF are sensitive to its physical state (gas, liquid, or solution) and hydrogen bonding interactions.

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for this compound (Liquid Film)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Reference |

| ~3300 | N-H stretch | Strong, Broad | [4][5] |

| ~2940 | C-H stretch (methyl) | Medium | [6] |

| ~1670 | C=O stretch (Amide I) | Strong | [4][6] |

| ~1540 | N-H bend (Amide II) | Medium | [7] |

| ~1250 | C-N stretch | Medium | [6] |

Experimental Protocol for IR Spectroscopy

The following protocol describes a general procedure for obtaining an IR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.

1. Instrument and Sample Preparation:

-

Spectrometer: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Sample: Use a small drop of pure this compound.

-

Cleaning: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

2. Data Acquisition:

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself.[6]

-

Sample Spectrum: Place a small drop of NMF onto the center of the ATR crystal.

-

Acquisition Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

3. Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the characteristic absorption peaks.

Visualization of IR Analysis Workflow

Caption: A typical workflow for FTIR analysis of this compound using an ATR accessory.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying symmetric vibrations and aqueous solutions.

Quantitative Raman Data

Table 4: Characteristic Raman Shifts (cm⁻¹) for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Intensity |

| ~2940 | C-H stretch | Strong |

| ~1660 | C=O stretch (Amide I) | Strong |

| ~1410 | C-H bend | Medium |

| ~1250 | C-N stretch | Medium |

Note: Raman intensities can vary significantly depending on the excitation wavelength and experimental conditions.

Experimental Protocol for Raman Spectroscopy

1. Sample Preparation:

-

A small amount of liquid NMF can be placed in a glass vial or a quartz cuvette for analysis.

-

For aqueous solutions, dissolve NMF in high-purity water to the desired concentration.[8]

2. Instrument Setup and Data Acquisition:

-

Spectrometer: Use a Raman spectrometer with a suitable laser excitation source (e.g., 532 nm, 785 nm).

-

Laser Power: Use a laser power that provides a good signal without causing sample degradation.

-

Objective: Select an appropriate microscope objective to focus the laser onto the sample.

-

Acquisition Parameters:

-

Integration Time: Set an integration time that allows for a good signal-to-noise ratio (e.g., 1-10 seconds).

-

Accumulations: Co-add multiple spectra (e.g., 10-20) to improve the signal quality.

-

Spectral Range: Collect data over a range that includes the characteristic Raman bands of NMF (e.g., 200-3500 cm⁻¹).

-

3. Data Processing:

-

Perform cosmic ray removal and baseline correction.

-

Identify and label the characteristic Raman peaks.

Visualization of Raman Analysis Logic

Caption: A logical diagram illustrating the Raman spectroscopy process for NMF analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of NMF and to study its fragmentation pattern, which can aid in its identification and structural confirmation.

Quantitative Mass Spectrometry Data

The fragmentation of NMF upon ionization provides a characteristic mass spectrum.

Table 5: Major Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

| m/z | Proposed Fragment | Relative Intensity | Reference |

| 59 | [M]⁺ (Molecular Ion) | High | [9] |

| 58 | [M-H]⁺ | Moderate | [9] |

| 30 | [CH₂NH₂]⁺ | High | [9] |

| 29 | [CHO]⁺ | Moderate | [9] |

| 28 | [CO]⁺ or [CH₂N]⁺ | High | [9] |

Experimental Protocol for Mass Spectrometry

The following protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

-

Prepare a dilute solution of NMF in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 10-100 µg/mL.

2. GC-MS System and Parameters:

-

Gas Chromatograph:

-

Injection Port: Set the injector temperature to a value that ensures efficient volatilization of NMF without thermal decomposition (e.g., 200-250°C).

-

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Column: Use a capillary column suitable for the analysis of polar compounds (e.g., a wax-based column like Carbowax or a mid-polar column).

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 200°C) to ensure good separation.

-

-

Mass Spectrometer:

-

Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.[10]

-

Mass Analyzer: Scan a mass range that includes the molecular ion and expected fragments of NMF (e.g., m/z 15-100).[10]

-

Ion Source Temperature: Set the ion source temperature to approximately 230°C.

-

Transfer Line Temperature: Set the transfer line temperature to be similar to or slightly higher than the final GC oven temperature to prevent condensation.

-

3. Data Analysis:

-

Identify the peak corresponding to NMF in the total ion chromatogram (TIC).

-

Extract the mass spectrum for the NMF peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the obtained mass spectrum with a library spectrum (e.g., NIST) for confirmation.

Visualization of Mass Spectrometry Fragmentation

Caption: A simplified diagram showing the major fragmentation pathways of this compound in EI-MS.

References

- 1. This compound(123-39-7) 1H NMR spectrum [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. This compound(123-39-7) IR Spectrum [chemicalbook.com]

- 5. Formamide, N-methyl- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. personal.utdallas.edu [personal.utdallas.edu]

- 8. art.torvergata.it [art.torvergata.it]

- 9. Formamide, N-methyl- [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Early Research and Discovery of N-Methylformamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylformamide (NMF), a simple secondary amide with the chemical formula C₂H₅NO, has garnered significant interest in various scientific fields, from organic synthesis to oncology. Its unique properties as a highly polar solvent and its intriguing biological activities have made it a subject of study for decades. This technical guide provides a comprehensive overview of the early research and discovery of NMF, focusing on its initial synthesis, physicochemical characterization, and the foundational studies that unveiled its biological effects. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related disciplines, offering detailed experimental protocols, structured data, and visualizations of key molecular pathways and experimental workflows.

Physicochemical Properties of this compound

This compound is a colorless, nearly odorless liquid at room temperature.[1] Early research focused on characterizing its fundamental physical and chemical properties, which are crucial for its application as a solvent and reagent. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₅NO | [2] |

| Molar Mass | 59.068 g·mol⁻¹ | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Nearly odorless, slightly fishy/ammoniacal | [1] |

| Melting Point | -4 °C | [3] |

| Boiling Point | 182.6 - 199 °C | [1][4] |

| Density | 1.011 g/mL at 25 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.432 | [3] |

| Solubility in Water | Miscible | [1] |

| Flash Point | 111 °C | [1] |

Early Synthesis and Discovery

Experimental Protocols for Synthesis

Below are detailed methodologies for key early syntheses of this compound, adapted from established laboratory procedures.

1. Synthesis from Methylamine (B109427) and Methyl Formate (B1220265) [1]

This is the most common laboratory-scale synthesis of this compound.

-

Reaction: CH₃NH₂ + HCOOCH₃ → HCONHCH₃ + CH₃OH

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl formate.

-

Cool the flask in an ice bath.

-

Slowly add a stoichiometric equivalent of methylamine to the cooled methyl formate.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to a gentle reflux for 2-3 hours.

-

After the reaction is complete, arrange the apparatus for fractional distillation.

-

Carefully distill the mixture to separate the this compound product from the methanol (B129727) byproduct and any unreacted starting materials. The product is typically obtained with a high yield (around 90%).[4]

-

2. Synthesis from Methylamine and Ethyl Formate [4]

A similar method utilizing ethyl formate as the formyl group donor.

-

Reaction: CH₃NH₂ + HCOOC₂H₅ → HCONHCH₃ + C₂H₅OH

-

Procedure:

-

Add ethyl formate to a reaction vessel.

-

Under cooling, add an aqueous solution of methylamine (a slight molar excess of methylamine, e.g., 1:1.2, is recommended).

-

Stir the mixture under reflux at approximately 40°C.

-

Allow the mixture to stand for several days (e.g., 3 days) to ensure the reaction goes to completion.

-

Recover the ethanol (B145695) byproduct via distillation under reduced pressure.

-

Purify the crude this compound product by vacuum distillation.

-

3. Continuous Two-Step Synthesis from Methanol [5]

This industrial-scale process involves the initial production of methyl formate from methanol.

-

Step 1: Catalytic Dehydrogenation of Methanol to Methyl Formate

-

Methanol is vaporized, superheated, and passed through a dehydrogenation reactor.

-

Reaction Conditions:

-

Temperature: 150 - 350°C

-

Pressure: 0 - 0.2 MPa

-

-

The resulting methyl formate is purified by distillation.

-

-

Step 2: Amination of Methyl Formate with Methylamine

-

The purified methyl formate is reacted with anhydrous methylamine.

-

Reaction Conditions:

-

Temperature: 20 - 60°C

-

Pressure: 0.1 - 0.6 MPa (can also be performed at normal pressure)

-

Molar Ratio (Methyl Formate:Methylamine): 1.02-1.15 : 1

-

-

The crude this compound is then purified by distillation to a purity of >99.5%.

-

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Early Research on Biological Effects and Mechanism of Action

Initial investigations into the biological effects of this compound revealed its potential as an anticancer agent.[6] Early studies demonstrated its ability to inhibit the growth of various tumor models.[6] Subsequent research focused on elucidating the molecular mechanisms underlying these effects, with a particular emphasis on its role as a chemosensitizing and differentiation-inducing agent.

Metabolism of this compound

The metabolism of NMF is a key aspect of its biological activity and toxicity. Early studies in mice indicated that NMF is not simply hydrolyzed but undergoes an oxidative process.[7] A significant metabolite identified is S-(N-methylcarbamoyl)glutathione, which is further processed to N-acetyl-S-(N-methylcarbamoyl)cysteine.[8] This metabolic pathway suggests an initial oxidation of the formyl group, which is a critical step in its biotransformation.

Caption: Proposed metabolic pathway of this compound.

Effects on Integrin Expression

A significant finding in the early research on NMF's mechanism of action is its ability to modulate the expression of integrins, a family of cell adhesion receptors.[9][10] Studies on human colon carcinoma and melanoma cell lines demonstrated that exposure to NMF leads to an increase in the surface expression of several integrin receptors, including VLA-2 (α₂β₁), VLA-5 (α₅β₁), and VLA-6 (α₆β₁).[11][12] This alteration in integrin expression is believed to be a key factor in the chemosensitizing and differentiation-inducing effects of NMF.[11]

While the precise signaling pathway linking NMF exposure to the upregulation of integrin expression is not fully elucidated, several molecular events have been associated with NMF treatment and may play a role:

-

Glutathione Depletion: NMF has been shown to deplete cellular glutathione levels, which can induce cytostasis.[1] This altered redox state may trigger downstream signaling cascades that affect gene expression.

-

Modulation of Proto-oncogene Expression: NMF can suppress the expression of the c-myc proto-oncogene, a key regulator of cell proliferation and differentiation.[5] Changes in c-myc expression could have widespread effects on the transcription of other genes, including those encoding integrins.

-

Changes in Heat Shock Protein Synthesis: A reduction in the levels of the constitutive heat shock protein hsc70 has been observed following NMF treatment, an event linked to cellular differentiation.[2]

The following diagram illustrates a hypothesized signaling pathway based on the current understanding of NMF's molecular effects.

Caption: Hypothesized signaling pathway of NMF-induced integrin upregulation.

Conclusion

The early research on this compound laid a crucial foundation for its subsequent development and application. From the initial characterization of its physicochemical properties and the establishment of reliable synthetic routes to the pioneering studies on its biological effects, these foundational investigations have provided a wealth of knowledge for contemporary researchers. The ability of NMF to modulate cellular processes, such as integrin expression, highlights its potential as a valuable tool in cancer research and drug development. Further elucidation of the precise signaling pathways activated by NMF will undoubtedly open new avenues for its therapeutic application. This guide serves as a testament to the importance of early-stage research and provides a detailed resource for those seeking to build upon this foundational work.

References

- 1. Role of glutathione depletion in the mechanism of action of this compound and N,N-dimethylformamide in a cultured human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Focal Adhesion Kinase Modulates Cell Adhesion Strengthening via Integrin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reversal by L-cysteine of the growth inhibitory and glutathione-depleting effects of this compound and N,N-dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Growth-inhibition of ht29 cells exposed to this compound correlates with altered expression of alpha-6/beta-4 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Integrin-specific signaling pathways controlling focal adhesion formation and cell migration - PMC [pmc.ncbi.nlm.nih.gov]